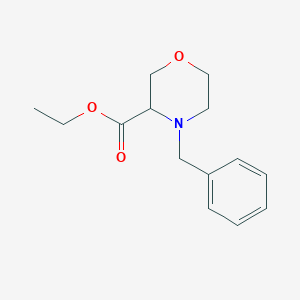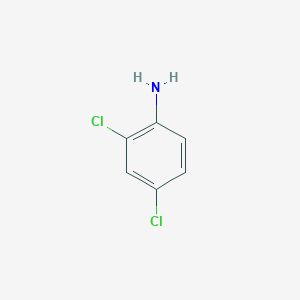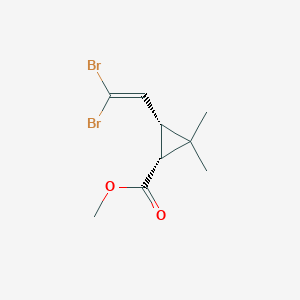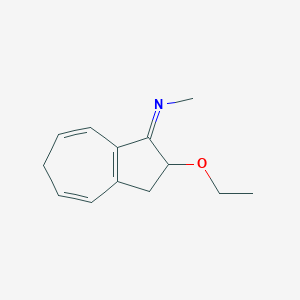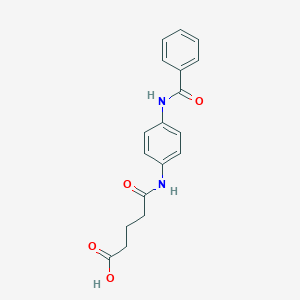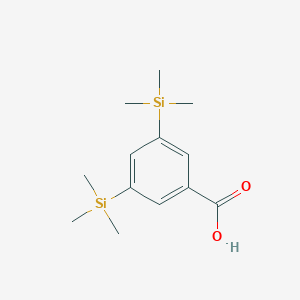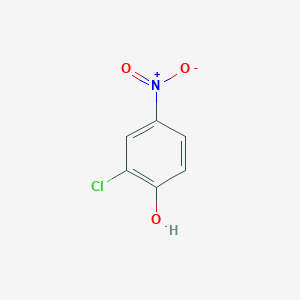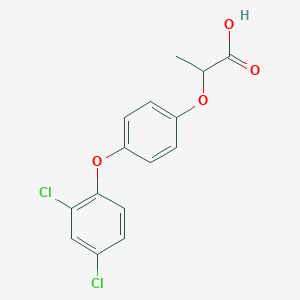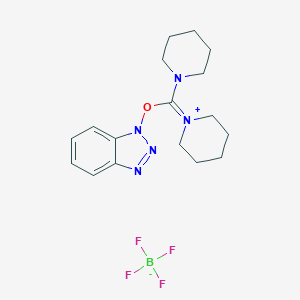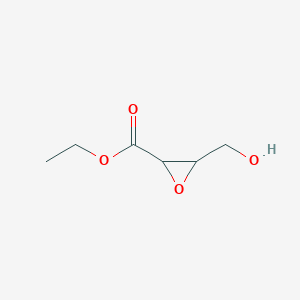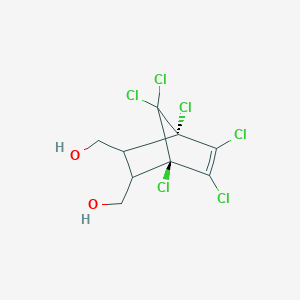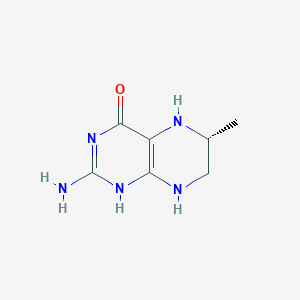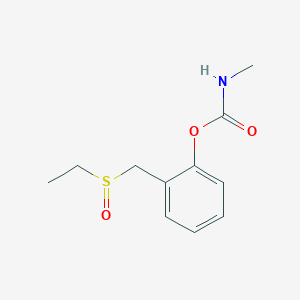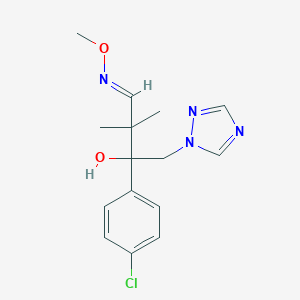
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol, also known as CDMB, is a chemical compound that belongs to the class of triazole fungicides. It was first synthesized in 1994 and has since been used in the agricultural industry to control fungal diseases in crops.
Mécanisme D'action
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol exerts its antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol. This leads to the accumulation of toxic sterols in the fungal cell membrane, causing membrane damage and ultimately cell death.
Effets Biochimiques Et Physiologiques
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol has been found to have low toxicity to humans and animals, with no adverse effects reported in acute toxicity studies. However, it may have some ecological impact as it can persist in soil and water systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol in lab experiments is its broad-spectrum activity against a wide range of fungal pathogens. However, its use may be limited by its persistence in the environment and potential ecological impact.
Orientations Futures
Future research on (4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol could focus on its potential use in the treatment of fungal infections in humans and animals, as well as its ecological impact and potential alternatives to reduce its persistence in the environment. Additionally, further studies could investigate the mechanism of action of (4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol and its potential use in combination with other antifungal agents to enhance its efficacy.
Méthodes De Synthèse
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol is synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with methylamine, followed by the condensation of the resulting 4-chlorobenzylidene-methylamine with 3,3-dimethyl-1-butanol and 1,2,4-triazole. The final step involves the oxidation of the resulting compound to form (4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol.
Applications De Recherche Scientifique
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal pathogens that cause diseases in crops such as wheat, barley, and rice. It works by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. (4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol has also been studied for its potential use in the treatment of fungal infections in humans and animals.
Propriétés
Numéro CAS |
126040-72-0 |
|---|---|
Nom du produit |
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
Formule moléculaire |
C15H19ClN4O2 |
Poids moléculaire |
322.79 g/mol |
Nom IUPAC |
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C15H19ClN4O2/c1-14(2,8-19-22-3)15(21,9-20-11-17-10-18-20)12-4-6-13(16)7-5-12/h4-8,10-11,21H,9H2,1-3H3/b19-8+ |
Clé InChI |
IULXCMVDEVQTBV-UFWORHAWSA-N |
SMILES isomérique |
CC(C)(/C=N/OC)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O |
SMILES |
CC(C)(C=NOC)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O |
SMILES canonique |
CC(C)(C=NOC)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O |
Synonymes |
Bay R 3783 Bay R-3783 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



